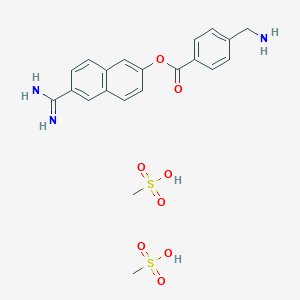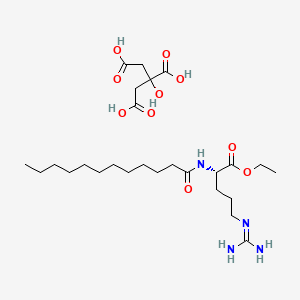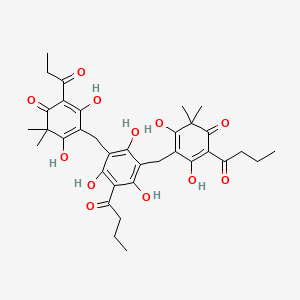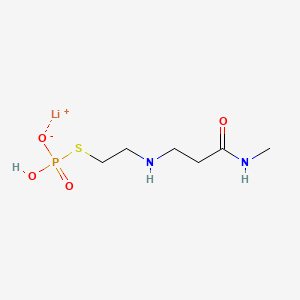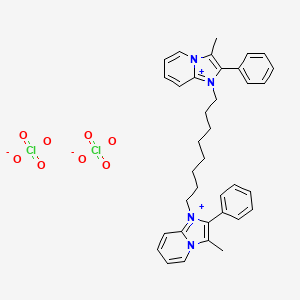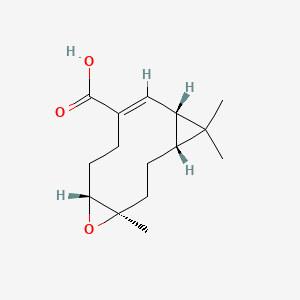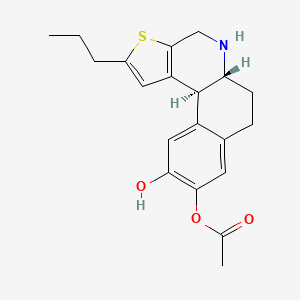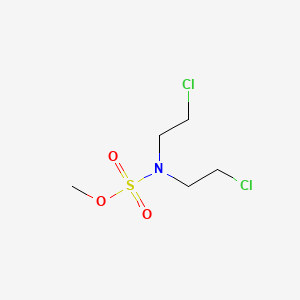
1-(5'-Phenylpentadiyn-2',4'-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with phenyl and propionyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenyl and Propionyloxy Groups: These groups are introduced through substitution reactions, often using reagents such as phenyl halides and propionic anhydride.
Formation of the Pentadiynyl Moiety: This involves the coupling of alkyne precursors under conditions that promote the formation of the desired pentadiynyl structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenyl and propionyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenylpiperidine: Lacks the propionyloxy group.
4-Phenyl-4-propionyloxypiperidine: Lacks the pentadiynyl moiety.
1-(5’-Phenylpentadiyn-2’,4’-yl)piperidine: Lacks the phenyl and propionyloxy groups.
Uniqueness
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
94769-56-9 |
|---|---|
Molekularformel |
C25H26ClNO2 |
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
[4-phenyl-1-(5-phenylpenta-2,4-diynyl)piperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C25H25NO2.ClH/c1-2-24(27)28-25(23-15-9-4-10-16-23)17-20-26(21-18-25)19-11-5-8-14-22-12-6-3-7-13-22;/h3-4,6-7,9-10,12-13,15-16H,2,17-21H2,1H3;1H |
InChI-Schlüssel |
QMLRNNCOJIVPRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1(CCN(CC1)CC#CC#CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)

